molecular formula C5HF11O B1199394 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol CAS No. 6188-98-3

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol

Cat. No. B1199394
CAS RN: 6188-98-3
M. Wt: 286.04 g/mol
InChI Key: LHMFPLLMFQGGMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of perfluorinated compounds like "1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol" involves advanced fluorination techniques. For example, the radical addition of 2-propanol to trifluoroethylene results in a variety of perfluorinated alcohols, demonstrating the complexity and versatility of methods used in synthesizing such compounds (Fikar et al., 1996).

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of fluorine atoms, which significantly alter the physical and chemical behavior of the molecule. Studies on similar compounds have shown that fluorine atoms can influence the stability and reactivity of the molecules (Battersby et al., 1980).

Chemical Reactions and Properties

Perfluorinated compounds undergo a variety of chemical reactions, displaying unique reactivities due to the strong electronegativity of fluorine. For instance, reactions involving fluoride ions and polyfluoro-aromatic compounds with octafluorobut-2-ene demonstrate the complex reactivity patterns of these molecules (Chambers et al., 1975).

Physical Properties Analysis

The physical properties of "1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol" are significantly influenced by its perfluorinated structure. These compounds generally exhibit high thermal stability and resistance to chemical reagents, attributable to the strength of the carbon-fluorine bond (Mikeš et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are markedly affected by the presence of fluorine atoms. Perfluorinated compounds are known for their unique chemical inertness, which makes them useful in various applications requiring stability under harsh conditions (Umemoto et al., 2010).

Scientific Research Applications

Stereomutation and Diastereomeric Stability

A study utilizing 1,1,1,3,3,4,4,4-octafluoro-2-phenyl-2-butanol as a base for synthesizing diastereomeric pairs of hydrophosphoranes revealed insights into the electronic properties of the oxygen atom in such compounds. The findings suggest that the electronic attributes of the pentafluoroethyl group are akin to those of the trifluoromethyl group, offering experimental evidence on the relative stability between O-apical and O-equatorial isomers, with the former being more stable by 13.7 kcal/mol (Jiang et al., 2008).

Radical Addition Reactions

Research on the photochemically initiated addition of 2-propanol to trifluoroethylene, yielding various fluorinated alcohols, elucidates the potential of 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol and its derivatives in synthesizing complex fluorinated structures (Fikar et al., 1996).

Fumigant Residue Determination

A method for determining residues of 1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)-2-butanol, using gas chromatography, highlights its application in the agricultural sector, particularly in analyzing treated grains like wheat and peanuts for residual content, ensuring safety and compliance (Zehner & Simonaitis, 1985).

N,S-Heterocycles Synthesis

The reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol produced novel fluorocontaining N,S-heterocyclic compounds, showcasing the versatility of fluorinated compounds like 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol in synthesizing a wide range of chemically interesting and potentially useful heterocyclic structures (Saloutina et al., 2007).

Plasma Etching in Semiconductor Fabrication

A study on the impact of hydrofluorocarbon molecular structure on plasma etching of ultra-low-K dielectrics used in semiconductor fabrication underscores the importance of compounds like 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol. Such compounds serve as precursors for developing etching gases that can finely tune the etching process, crucial for manufacturing advanced electronic devices (Li et al., 2016).

properties

IUPAC Name

1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMFPLLMFQGGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210871
Record name 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol

CAS RN

6188-98-3
Record name 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By operating as in the above examples, 0.26 g of KF (4.5 mmol) was charged to the reactor, and then 4.0 ml of anhydrous acetonitrile was injected through the pierceable cap; the whole was then cooled down to -196° C. with the residual air being evacuated; then, 2.0 mmol of pentafluoropropionyl fluoride
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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